molecular formula C14H7Cl6NO2 B5018148 2-(2,4,5-trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(2,4,5-trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B5018148
M. Wt: 433.9 g/mol
InChI Key: KZJXYNAPYYUVMS-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride, followed by the reaction with 2,4,5-trichloroaniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives.

Scientific Research Applications

2-(2,4,5-Trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of 2-(2,4,5-trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in plants, it may inhibit key enzymes involved in growth regulation, leading to its use as a herbicide.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.

    2,4,5-Trichlorophenol: A precursor in the synthesis of various chlorinated organic compounds.

    2,4,5-Trichlorophenoxypropionic acid (2,4,5-TP): Another herbicide with similar structural features.

Uniqueness

2-(2,4,5-Trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl6NO2/c15-6-1-10(19)12(3-8(6)17)21-14(22)5-23-13-4-9(18)7(16)2-11(13)20/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJXYNAPYYUVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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